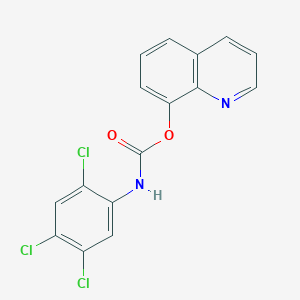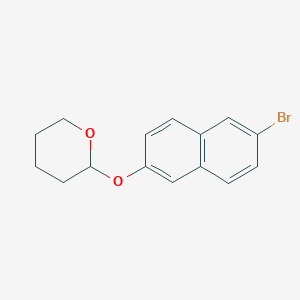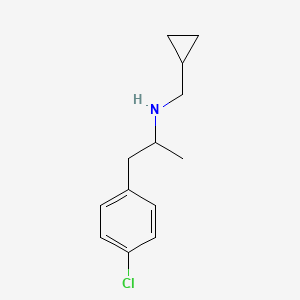![molecular formula C16H14O4 B11959210 [1,1'-Biphenyl]-2,2'-dicarboxylic acid, 3,3'-dimethyl- CAS No. 93012-35-2](/img/structure/B11959210.png)
[1,1'-Biphenyl]-2,2'-dicarboxylic acid, 3,3'-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1’-Biphenyl]-2,2’-dicarboxylic acid, 3,3’-dimethyl-: is an organic compound that belongs to the biphenyl family. Biphenyl compounds are characterized by two benzene rings connected by a single bond. This specific compound has two carboxylic acid groups at the 2,2’ positions and two methyl groups at the 3,3’ positions on the biphenyl structure. Biphenyl derivatives are significant in organic chemistry due to their applications in pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2,2’-dicarboxylic acid, 3,3’-dimethyl- can be achieved through various methods. One common approach involves the Suzuki–Miyaura cross-coupling reaction, which uses boronic acids and halides in the presence of a palladium catalyst. This method is favored for its mild reaction conditions and high yields .
Industrial Production Methods: Industrial production often employs the Friedel–Crafts acylation reaction, where aromatic compounds react with acyl chlorides or acid anhydrides in the presence of a Lewis acid catalyst. This method is widely used in the pharmaceutical and fine chemical industries for the synthesis of biphenyl derivatives .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form quinones or other oxidized products.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to reduce the carboxylic acid groups to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogens, nitro groups, Lewis acid catalysts.
Major Products:
Oxidation: Quinones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted biphenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, [1,1’-Biphenyl]-2,2’-dicarboxylic acid, 3,3’-dimethyl- is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of pharmaceuticals, agrochemicals, and materials for organic electronics .
Biology and Medicine: The compound has shown potential in medicinal chemistry as a scaffold for drug development. Its derivatives have been studied for their anti-inflammatory, antimicrobial, and anticancer properties .
Industry: In the industrial sector, biphenyl derivatives are used in the production of liquid crystals, dyes, and polymers. They also find applications in the manufacture of organic light-emitting diodes (OLEDs) and other electronic materials .
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-2,2’-dicarboxylic acid, 3,3’-dimethyl- involves its interaction with various molecular targets. The carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. The biphenyl structure allows for π-π interactions with aromatic residues in proteins, potentially affecting their function .
Comparison with Similar Compounds
Biphenyl: The parent compound with no substituents.
[1,1’-Biphenyl]-2,2’-dicarboxylic acid: Lacks the methyl groups at the 3,3’ positions.
3,3’-Dimethylbiphenyl: Lacks the carboxylic acid groups at the 2,2’ positions.
Uniqueness: The presence of both carboxylic acid and methyl groups in [1,1’-Biphenyl]-2,2’-dicarboxylic acid, 3,3’-dimethyl- makes it unique.
Properties
CAS No. |
93012-35-2 |
|---|---|
Molecular Formula |
C16H14O4 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
2-(2-carboxy-3-methylphenyl)-6-methylbenzoic acid |
InChI |
InChI=1S/C16H14O4/c1-9-5-3-7-11(13(9)15(17)18)12-8-4-6-10(2)14(12)16(19)20/h3-8H,1-2H3,(H,17,18)(H,19,20) |
InChI Key |
PHKLLFUEVATMSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC=CC(=C2C(=O)O)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methoxy-1-methyl-2-nitroso-1,3,4,9-tetrahydropyrido[3,4-b]indole](/img/structure/B11959133.png)











![N-(4-fluorophenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide](/img/structure/B11959204.png)

